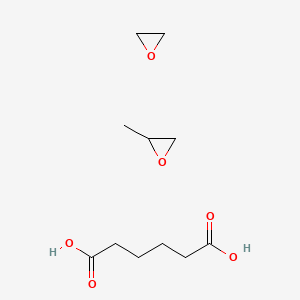

Hexanedioic acid;2-methyloxirane;oxirane

Description

Contextual Overview of Polyols in Polymer Science

In polymer chemistry, a polyol is an organic compound characterized by the presence of multiple hydroxyl (-OH) groups. wikipedia.orgchemeurope.com These compounds, particularly polymeric polyols, are fundamental reactants in the synthesis of a wide range of polymers, most notably polyurethanes. chemeurope.comkimpur.comenuochem.com The properties of the final polymer are significantly influenced by the structure, molecular weight, and functionality of the polyol used. kimpur.com Polyols are broadly categorized based on their chemical backbone, with polyester (B1180765) polyols and polyether polyols being two of the most common types utilized in the industry. wikipedia.orgkimpur.comlecronchem.com

The design of polyester-polyether copolymers involves the strategic combination of distinct polymer segments to achieve a material with a desired balance of properties. These copolymers are typically structured as multi-block copolymers with alternating sequences of hard and soft segments. researchgate.netnih.gov

The polyester segments , often derived from the polycondensation of dicarboxylic acids and diols, typically function as the "hard" segments. researchgate.netnjchm.com These segments contribute to the mechanical stability of the copolymer. researchgate.net They are known for imparting properties such as high tensile and tear strength, good wear resistance, and resistance to oils and solvents. lecronchem.comnjchm.comgantrade.com The presence of polar ester groups in the polyester backbone leads to strong cohesive strength and adhesion. njchm.com

Conversely, the polyether segments act as the "soft" segments. researchgate.netacs.org These segments are valued for providing flexibility, high resiliency, and excellent performance at low temperatures due to their low glass transition temperature (Tg). gantrade.com A key advantage of polyether-based segments is their superior resistance to hydrolysis, which makes them suitable for applications involving exposure to water or humid environments. gantrade.comgantrade.comarpadis.com By incorporating hydrophilic polyether segments like polyethylene (B3416737) glycol (PEG) into a polyester backbone, it is possible to enhance the copolymer's hydrophilicity and regulate its degradation rate. acs.orgmdpi.com

The combination of these segments allows for the creation of materials with tailored characteristics. For instance, the hard polyester domains provide mechanical integrity, while the flexible polyether chains offer elasticity and hydrolytic stability. researchgate.netnih.gov

| Property | Polyester Segments | Polyether Segments |

|---|---|---|

| Typical Role | Hard Segment | Soft Segment |

| Primary Contribution | Mechanical Strength, Tear Resistance | Flexibility, Elasticity |

| Hydrolytic Stability | Susceptible to hydrolysis | Excellent resistance to hydrolysis gantrade.comgantrade.com |

| Low-Temperature Performance | Can become brittle | Good property retention gantrade.com |

| Oil & Solvent Resistance | Good resistance gantrade.com | Poor resistance arpadis.com |

| UV Resistance | Generally better | More susceptible to UV radiation arpadis.com |

The specific choice of monomers is critical in defining the final properties of the polyester-polyether copolymer.

Hexanedioic Acid: More commonly known as adipic acid, this compound is a dicarboxylic acid with the formula (CH2)4(COOH)2. atamanchemicals.com It is one of the most important monomers in the polymer industry. atamanchemicals.comacs.org In the context of these copolymers, hexanedioic acid serves as the acidic component for creating the polyester segments through polycondensation reactions with a diol. njchm.comqiboch.com Its linear six-carbon chain contributes to the structure and crystallinity of the resulting polyester hard segments, which in turn influences the mechanical properties of the final copolymer. wikipedia.org A significant portion of commercially produced adipic acid is used as a monomer for polyurethanes and nylons. atamanchemicals.comacs.orgwikipedia.org

2-Methyloxirane: Commonly known as propylene (B89431) oxide (PO), this is a chiral epoxide. atamanchemicals.com It is a key raw material used to produce polyether polyols. chemeurope.comatamanchemicals.com Polyether polyols are synthesized through the ring-opening polymerization of epoxides. chemeurope.comnjchm.com The inclusion of propylene oxide units in the polyether chain results in polypropylene (B1209903) glycol (PPG) segments. chemeurope.com These segments are known for their flexibility and are a dominant component in polyols used for flexible foams. gantrade.com The methyl group on the oxirane ring leads to the formation of secondary hydroxyl groups, which have different reactivity compared to the primary hydroxyls formed from oxirane. tri-iso.com

Oxirane: Also known as ethylene (B1197577) oxide (EO), this is the simplest epoxide. arpadis.com Similar to propylene oxide, it is used as a monomer in the production of polyether polyols. chemeurope.comnjchm.com Its polymerization yields polyethylene glycol (PEG) segments, which are notable for their hydrophilicity (water-loving nature). mdpi.com In copolymer design, ethylene oxide can be used alone or in combination with propylene oxide to create random or block copolyethers, allowing for precise control over properties like water solubility, reactivity, and compatibility. chemeurope.comnjchm.com

By polymerizing these oxiranes onto a polyester initiator derived from hexanedioic acid, a polyester-polyether block copolymer is formed. google.com This process allows for the creation of complex polymer architectures with precisely engineered properties for various applications.

Historical Development and Evolution of Polyester-Polyether Polyol Systems

The development of polyester-polyether polyols is intertwined with the broader history of polymer science, particularly the invention of polyesters and polyurethanes.

The foundational research on polyesters began in the 1930s with the work of Wallace Carothers at DuPont, who synthesized numerous aliphatic polyesters. researchgate.netpsu.edu However, his focus shifted to polyamides, leading to the invention of nylon. xometry.comthoughtco.com The critical breakthrough for polyesters occurred in 1941 when British scientists John Rex Whinfield and James Tennant Dickson patented polyethylene terephthalate (B1205515) (PET). xometry.comthoughtco.comwikipedia.org This discovery of an aromatic polyester opened the door for commercial applications, including the first polyester fiber, Terylene, created in 1941. researchgate.netthoughtco.com

The development of polyurethanes, where polyols are a key reactant, began in the late 1930s and early 1940s. Early polyurethane technology primarily utilized polyester polyols to create products like flexible foams. tandfonline.com

A significant evolution in polyol systems occurred in 1957 with the introduction of polyether polyols for polyurethane production. tandfonline.com Polyether polyols, produced from the polymerization of epoxides like propylene oxide and ethylene oxide, offered distinct advantages over their polyester counterparts, including better hydrolytic stability and lower cost. lecronchem.comgantrade.com This innovation expanded the versatility of polyurethane materials significantly.

The subsequent development of polyester-polyether block copolymers represented a further refinement, allowing for the combination of the desirable properties of both segment types into a single polymer chain. google.compsu.edu This enabled the creation of high-performance materials like thermoplastic elastomers, where the polyester blocks provide strength and the polyether blocks provide elasticity. psu.edu

Classification and Nomenclature of Related Polymeric Architectures within Polyol Chemistry

Polyols used in polymer chemistry are classified based on several key characteristics, which helps in selecting the appropriate polyol for a specific application.

Classification by Chemical Structure: The most fundamental classification divides polyols into two main groups based on the linkage in their backbone:

Polyester Polyols: These are formed by the condensation reaction of dicarboxylic acids (like hexanedioic acid) with glycols. lecronchem.comnjchm.com They can be further subdivided into aliphatic and aromatic types depending on the acid used. lecronchem.com

Polyether Polyols: These are produced by the addition of epoxides (like oxirane and 2-methyloxirane) to an initiator molecule containing active hydrogen groups. chemeurope.comlecronchem.com Common examples include polypropylene glycol (PPG), polyethylene glycol (PEG), and polytetramethylene ether glycol (PTMEG). wikipedia.orggantrade.com

Classification by Functionality: Functionality refers to the average number of hydroxyl (-OH) groups per molecule of the polyol. tri-iso.com This is a critical parameter as it determines the degree of crosslinking in the final polymer network.

Diols: Polyols with two hydroxyl groups. wikipedia.orgtri-iso.com

Triols: Polyols with three hydroxyl groups. wikipedia.orgtri-iso.com

Tetrols: Polyols with four hydroxyl groups. wikipedia.orgtri-iso.com Higher functionality leads to greater crosslinking, resulting in more rigid and chemically resistant materials. tri-iso.com

Nomenclature: The nomenclature of these polymers often reflects their monomeric origins. For the specific compound "Hexanedioic acid;2-methyloxirane;oxirane," the name indicates it is a polymer formed from these three precursor molecules. epa.gov More descriptive names may be used, such as "Hexanedioic acid, polymer with 2-methyloxirane and oxirane." epa.gov In commercial and technical literature, polyols are often characterized by their key properties, such as the hydroxyl number or hydroxyl value (OH value) , which is a measure of the concentration of hydroxyl groups in the polyol and is expressed in mg KOH/g. kimpur.comtri-iso.com

| Classification Basis | Categories | Description | Examples |

|---|---|---|---|

| Chemical Structure | Polyester Polyol | Contains ester linkages (-COO-) in the backbone. wikipedia.org | Poly(ethylene adipate) |

| Polyether Polyol | Contains ether linkages (-O-) in the backbone. wikipedia.org | Polypropylene glycol (PPG), Polyethylene glycol (PEG) wikipedia.org | |

| Functionality | Diol | Two hydroxyl groups per molecule. tri-iso.com | Ethylene glycol, 1,4-Butanediol |

| Triol | Three hydroxyl groups per molecule. tri-iso.com | Glycerol, Trimethylolpropane | |

| High Functionality Polyols | More than three hydroxyl groups. | Sorbitol, Sucrose |

Structure

2D Structure

Properties

CAS No. |

37310-98-8 |

|---|---|

Molecular Formula |

C11H20O6 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

hexanedioic acid;2-methyloxirane;oxirane |

InChI |

InChI=1S/C6H10O4.C3H6O.C2H4O/c7-5(8)3-1-2-4-6(9)10;1-3-2-4-3;1-2-3-1/h1-4H2,(H,7,8)(H,9,10);3H,2H2,1H3;1-2H2 |

InChI Key |

AEGBOSBMZYQQTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CO1.C1CO1.C(CCC(=O)O)CC(=O)O |

Related CAS |

37310-98-8 58481-42-8 |

Origin of Product |

United States |

Synthetic Methodologies for Hexanedioic Acid; 2 Methyloxirane; Oxirane Copolymers

Polycondensation Reactions for Hexanedioic Acid-Derived Polyester (B1180765) Segments

The formation of polyester segments from hexanedioic acid is achieved through polycondensation, a type of step-growth polymerization where monomers react to form larger structural units while releasing smaller molecules such as water. scienceinfo.comonline-learning-college.com This process is typically carried out by reacting a dicarboxylic acid (hexanedioic acid) with a diol. scienceinfo.comatamanchemicals.com The synthesis is often performed in a two-stage melt polycondensation process, which includes an initial esterification step followed by a polycondensation step under high vacuum and elevated temperatures to facilitate the removal of byproducts and increase the molecular weight of the polymer. iscientific.orgnih.gov

The direct esterification of a dicarboxylic acid with a diol is a key method for polyester synthesis. scienceinfo.com Control over the polymerization process is crucial for achieving the desired molecular weight and properties of the polyester. Several parameters are optimized to control the reaction.

Temperature: The reaction temperature is a critical factor. Initial esterification is often carried out at temperatures ranging from 150 to 200°C, while the subsequent polycondensation step requires higher temperatures, sometimes exceeding 230°C, to effectively remove water and drive the reaction toward high molecular weight polymer formation. iscientific.orggoogle.comnih.gov

Catalyst: Catalysts are employed to increase the reaction rate. Common catalysts for polyesterification include acid catalysts like p-toluenesulfonic acid (p-TSA), as well as metal-based catalysts such as those containing tin or titanium. iscientific.orgpittstate.edu The choice and concentration of the catalyst can significantly influence the polymerization kinetics. researchgate.net

Pressure: The removal of the water byproduct is essential for achieving high molecular weight polyesters. nih.gov This is typically accomplished by applying a vacuum during the polycondensation stage. nih.gov Azeotropic distillation is another technique used to continuously remove water from the reaction mixture. scienceinfo.com

Reaction Time: The duration of both the esterification and polycondensation stages is optimized to ensure complete monomer conversion and to reach the target molecular weight. pittstate.edu

| Parameter | Typical Range/Condition | Purpose | Reference |

|---|---|---|---|

| Temperature | 150-230°C | To increase reaction rate and facilitate byproduct removal. | iscientific.orggoogle.com |

| Catalyst | p-TSA, Tin compounds, Titanium compounds | To accelerate the esterification reaction. | iscientific.orgpittstate.edu |

| Pressure | Atmospheric followed by vacuum | To remove water and drive equilibrium towards polymer formation. | nih.gov |

| Reaction Time | Several hours | To achieve high monomer conversion and desired molecular weight. | pittstate.edu |

The stoichiometry of the dicarboxylic acid and diol monomers is a determining factor in the final architecture and molecular weight of the polyester. ontosight.ai For linear polyesters, a stoichiometric balance (1:1 molar ratio) of the functional groups (carboxyl and hydroxyl) is theoretically required to achieve the highest molecular weight. iscientific.org

However, in practice, a slight excess of the diol is often used to compensate for its potential loss due to volatility at the high reaction temperatures employed, ensuring that the polymer chains are terminated with hydroxyl groups. nih.gov These hydroxyl-terminated polyester segments are then capable of initiating the ring-opening polymerization of the oxirane and 2-methyloxirane.

The use of monomers with more than two functional groups, such as triols, can lead to the formation of branched or cross-linked polyester architectures. scienceinfo.com The precise control of the monomer ratio is therefore essential for tailoring the polyester's structure from linear to more complex architectures. ontosight.ai The chain length of both the dicarboxylic acid and the diol also impacts the physical properties of the resulting polyester, such as its melting point and flexibility. pittstate.edu

Ring-Opening Polymerization of Oxirane and 2-Methyloxirane for Polyether Segments

The polyether segments of the copolymer are synthesized through the ring-opening polymerization (ROP) of oxirane (ethylene oxide, EO) and 2-methyloxirane (propylene oxide, PO). rsc.orgrsc.org This is a chain-growth polymerization driven by the relief of ring strain in the three-membered epoxide ring. acs.org The polymerization can be initiated by various species, leading to different polymerization mechanisms, including anionic, cationic, and coordination polymerization. acs.orgresearchgate.net

The choice of catalyst is critical in the alkoxylation process as it influences the reaction rate, control over molecular weight, and the level of byproducts. rsc.orgrsc.org

Potassium Hydroxide (B78521) (KOH): Alkaline catalysts like KOH are widely used for the ROP of alkylene oxides. google.com The polymerization proceeds via an anionic mechanism. acs.org While effective, KOH catalysis can lead to the formation of unsaturated end groups, particularly in the polymerization of propylene (B89431) oxide, which can limit the molecular weight of the resulting polyether. acs.orgrsc.org

Double Metal Cyanide (DMC) Catalysts: DMC catalysts, such as zinc hexacyanocobaltate, have emerged as a highly efficient alternative to traditional alkaline catalysts. rsc.orgacs.org They exhibit very high activity, allowing for their use at very low concentrations (in the ppm range). acs.org DMC catalysts are known to produce polyether polyols with low unsaturation, narrow molecular weight distributions, and high functionality. rsc.org This high level of control is advantageous for the synthesis of well-defined block copolymers. rsc.org DMC catalysts are believed to operate through a coordination polymerization mechanism. rsc.org

| Catalyst | Mechanism | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Potassium Hydroxide (KOH) | Anionic | Widely used, effective for EO polymerization. | Can lead to unsaturated byproducts with PO, broader molecular weight distribution. | google.comrsc.org |

| Double Metal Cyanide (DMC) | Coordination | High activity, low catalyst concentration, low unsaturation, narrow molecular weight distribution. | Requires an activation period. | rsc.orgacs.org |

The sequence and stoichiometry of the addition of oxirane and 2-methyloxirane are crucial for controlling the microstructure of the polyether segments. rsc.orgontosight.ai This, in turn, dictates the properties of the final copolymer.

Block Copolymers: Sequential addition of the two different alkylene oxides to an initiator (such as a hydroxyl-terminated polyester) leads to the formation of block copolymers. For instance, the addition of propylene oxide followed by ethylene (B1197577) oxide results in a poly(propylene glycol)-block-poly(ethylene glycol) structure. The order of addition is important as the reactivity of the monomers can differ. acs.org

Random Copolymers: If a mixture of oxirane and 2-methyloxirane is added simultaneously, a random or statistical copolymer is formed. The composition of the resulting polyether chain will depend on the feed ratio and the relative reactivities of the two monomers.

Tapered or Gradient Copolymers: By gradually changing the composition of the monomer feed over time, it is possible to create tapered or gradient copolymer structures, where the monomer distribution changes along the polymer chain.

Precise control over the amount of each alkylene oxide added (stoichiometry) allows for the tailoring of the length of the polyether blocks, which influences the hydrophilic-lipophilic balance (HLB) and other properties of the final copolymer. ontosight.ai

Copolymerization Strategies for Integrated Polyester-Polyether Architectures

The integration of the pre-formed polyester and polyether segments into a single copolymer chain can be achieved through several strategies. rsc.orgrsc.org The specific approach determines the final architecture of the copolymer, which can be a block copolymer, a graft copolymer, or a more complex structure. pittstate.eduresearchgate.net

One common method involves using a hydroxyl-terminated polyester, synthesized via the polycondensation of hexanedioic acid and a diol, as a macroinitiator for the ring-opening polymerization of oxirane and 2-methyloxirane. rsc.org In this process, the alkylene oxides add to the hydroxyl end-groups of the polyester, forming A-B-A or (A-B)n type block copolymers, where A is the polyether block and B is the polyester block.

Another strategy involves synthesizing separate polyester and polyether blocks with reactive end groups and then linking them together through a coupling reaction. researchgate.net For example, a dihydroxyl-terminated polyether and a dicarboxyl-terminated polyester can be reacted together in an esterification reaction to form a multiblock copolymer. The properties of these polyester-polyether copolymers can be finely tuned by varying the molecular weights and compositions of the constituent blocks. mdpi.com

One-Pot versus Multi-Step Synthesis Approaches for Sequential Monomer Incorporation

One-pot synthesis offers an attractive route for the production of these copolymers due to its operational simplicity and cost-effectiveness. In a one-pot approach, the dicarboxylic acid and both epoxide monomers are introduced into the reactor from the outset, often with a catalyst that can control the polymerization sequence. Self-switchable polymerization is an emerging one-pot technique where the catalyst's preference for a particular monomer changes as the reaction progresses, allowing for the formation of block-like structures without the need for sequential monomer addition. For instance, certain catalytic systems exhibit a higher reactivity towards the ring-opening of one epoxide over the other or favor the reaction between the dicarboxylic acid and one of the epoxides first. This kinetic control is essential for achieving a degree of sequential monomer incorporation in a single reaction vessel.

| Synthesis Approach | Advantages | Disadvantages |

| One-Pot Synthesis | - Operational simplicity- Cost-effective- Reduced reaction time and waste | - Less precise control over polymer architecture- Potential for mixed monomer sequences |

| Multi-Step Synthesis | - High degree of control over block sequence and length- Well-defined polymer architectures | - More complex and time-consuming- May require intermediate purification steps- Potentially lower overall yield |

Specific Block Copolymerization Techniques and Their Efficiency

Block copolymers of hexanedioic acid, 2-methyloxirane, and oxirane are of particular interest as they can exhibit properties of both polyesters and polyethers. The ring-opening polymerization (ROP) of the epoxides is a key reaction in the formation of these copolymers.

One efficient technique is tandem catalysis , where a single catalyst or a catalytic system promotes two or more mechanistically distinct reactions in a sequential manner. For example, a catalyst could first facilitate the esterification reaction between hexanedioic acid and one of the epoxides to form a polyester block, and then switch to catalyze the ring-opening polymerization of the remaining epoxide to form a polyether block. The efficiency of such systems is highly dependent on the catalyst's ability to selectively promote each reaction with high conversion and minimal side reactions.

Another approach involves the use of a macroinitiator . A pre-synthesized polyester based on hexanedioic acid and one of the oxiranes, possessing a reactive end-group (e.g., a hydroxyl group), can act as a macroinitiator for the ring-opening polymerization of the second epoxide. This method allows for the synthesis of well-defined diblock or triblock copolymers. The efficiency is largely determined by the initiation efficiency of the macroinitiator and the livingness of the subsequent polymerization.

The choice of catalyst is paramount in these techniques. Various metal-based catalysts and organocatalysts have been explored for the copolymerization of dicarboxylic acids and epoxides. The efficiency of these catalysts is evaluated based on their activity, selectivity towards a specific monomer, and their ability to control the molecular weight and dispersity of the resulting copolymer.

Graft Copolymerization Pathways for Branched Structures

Graft copolymers, featuring a polymer backbone with one or more side chains of a different composition, offer another avenue to tailor the properties of these materials. For the hexanedioic acid, 2-methyloxirane, and oxirane system, this can be achieved through several pathways:

"Grafting from" : This method involves creating active sites along a pre-formed polyester backbone of hexanedioic acid and one of the oxiranes. These active sites then initiate the polymerization of the other oxirane, leading to the growth of polyether side chains.

"Grafting onto" : In this approach, pre-synthesized polyether chains with reactive end-groups are attached to a polyester backbone containing complementary functional groups. The efficiency of this method depends on the coupling reaction between the two polymers.

"Grafting through" : This technique involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end-group) with other monomers. For instance, a polyether chain of 2-methyloxirane or oxirane with a polymerizable end-group could be copolymerized with hexanedioic acid and the other epoxide to form a grafted structure.

These graft copolymerization pathways lead to branched architectures that can significantly impact the rheological and mechanical properties of the final material.

Control of Macromolecular Architecture and Terminal Functionality

Impact of Initiators on Polymer Functionality and Molecular End-Groups

The initiator plays a crucial role in the ring-opening polymerization of epoxides and, consequently, in the formation of the polyester-polyether copolymers. The choice of initiator can directly influence the functionality of the polymer chain and the nature of its end-groups.

For instance, in the ring-opening copolymerization of dicarboxylic acids and epoxides, the dicarboxylic acid itself can act as an initiator, leading to a polymer chain with a carboxylic acid group at one end and a hydroxyl group at the other. The use of a diol as an initiator, on the other hand, can result in a polymer with hydroxyl groups at both ends.

The structure of the initiator can also be designed to introduce specific functionalities. For example, an initiator containing a fluorescent tag or a biocompatible moiety can be used to synthesize polymers with these functionalities at one end of the chain. The efficiency of initiation and the potential for side reactions are important considerations when selecting an initiator.

| Initiator Type | Resulting End-Groups | Potential Functionality |

| Dicarboxylic Acid | Carboxylic acid and Hydroxyl | Acidic functionality, potential for further reaction |

| Diol | Hydroxyl and Hydroxyl | Reactive sites for crosslinking or further modification |

| Functional Initiator | Varies (e.g., fluorescent, bioactive) | Introduces specific chemical or biological activity |

Regulation of Terminal Hydroxyl Groups for Subsequent Reactions

The terminal hydroxyl groups on the polyester-polyether copolymers are valuable functional handles for subsequent chemical modifications. These modifications can be used to alter the polymer's properties or to conjugate it with other molecules.

The presence and accessibility of terminal hydroxyl groups can be regulated through several strategies:

Stoichiometric Control : In polycondensation reactions between a dicarboxylic acid and a diol (or diepoxide), using an excess of the diol component will result in hydroxyl-terminated chains.

Use of Protective Groups : During polymerization, hydroxyl groups can be protected with a chemical moiety that can be later removed to reveal the reactive hydroxyl group. This allows for selective reactions at other parts of the polymer chain.

Post-polymerization Modification : The end-groups of the polymer can be chemically modified after polymerization. For example, a carboxylic acid end-group can be reduced to a hydroxyl group.

Once obtained, these terminal hydroxyl groups can participate in a variety of subsequent reactions, such as:

Chain extension : Reaction with diisocyanates to form polyurethanes.

Crosslinking : Reaction with crosslinking agents to form a network structure, enhancing mechanical properties.

Surface modification : Grafting of other molecules to a surface functionalized with the hydroxyl-terminated polymer.

Bioconjugation : Attachment of biomolecules, such as peptides or proteins, for biomedical applications.

The ability to control and utilize these terminal hydroxyl groups significantly expands the potential applications of copolymers derived from hexanedioic acid, 2-methyloxirane, and oxirane.

Advanced Structural Elucidation and Molecular Characterization

Spectroscopic Analysis of Copolymer Composition and Linkages

Spectroscopic methods are indispensable for probing the chemical nature of the copolymer, identifying functional groups, and quantifying the incorporation of each monomer unit into the polymer backbone.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique for confirming the successful synthesis of the polyester-polyether copolymer. By identifying the characteristic vibrational frequencies of chemical bonds, FTIR provides direct evidence of the formation of ester linkages and the presence of the constituent monomer units.

The polymerization process can be monitored by observing the appearance of the strong ester carbonyl (C=O) stretching band and the disappearance of the broad O-H band from the carboxylic acid groups of hexanedioic acid. ulisboa.pt Key absorption bands in the FTIR spectrum of the copolymer confirm its structure:

Ester Group: A prominent, sharp absorption peak typically appears in the range of 1730-1740 cm⁻¹, which is characteristic of the carbonyl C=O stretching vibration in the ester groups formed between the hexanedioic acid and the oxirane monomers. scielo.brbasjsci.edu.iqbiointerfaceresearch.com

Ether Linkage: A strong C-O-C stretching vibration is observed around 1100 cm⁻¹, confirming the presence of ether linkages from both the 2-methyloxirane and oxirane units. researchgate.net

Aliphatic C-H Bonds: Stretching vibrations for the methylene (B1212753) (CH₂) and methyl (CH₃) groups from all three monomer backbones are found in the 2850-3000 cm⁻¹ region. nih.gov Bending vibrations for these groups appear in the 1340-1470 cm⁻¹ range. researchgate.net

The ratio of the intensity of the ester carbonyl peak to the ether linkage peak can provide a qualitative assessment of the relative incorporation of the diacid and epoxide monomers.

Interactive Table: Characteristic FTIR Absorption Bands for Hexanedioic acid; 2-methyloxirane; oxirane Copolymer

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Monomer Origin |

| 2850-3000 | C-H Stretch | Methylene (CH₂), Methyl (CH₃) | All three monomers |

| 1730-1740 | C=O Stretch | Ester | Hexanedioic acid |

| 1340-1470 | C-H Bend | Methylene (CH₂), Methyl (CH₃) | All three monomers |

| ~1100 | C-O-C Stretch | Ether | 2-methyloxirane, oxirane |

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the copolymer's microstructure. Both proton (¹H) and carbon-13 (¹³C) NMR are used to determine the precise chemical environment of atoms along the polymer chain. iupac.org

¹H NMR allows for the quantification of the relative molar ratios of the different monomer units in the copolymer chain. semanticscholar.org By integrating the areas of the distinct resonance peaks corresponding to protons from each monomer, the copolymer composition can be accurately calculated.

Hexanedioic Acid Protons: Methylene protons adjacent to the ester group typically resonate around 2.3 ppm, while the other methylene protons appear around 1.6 ppm.

Oxirane Protons: The methylene protons of the ethylene (B1197577) oxide units create a characteristic signal around 3.6 ppm.

2-Methyloxirane Protons: The methyl group protons of the propylene (B89431) oxide units resonate around 1.1-1.2 ppm, providing a clear and distinct signal for quantification. nih.govrsc.org

¹³C NMR offers deeper insight into the sequence distribution (e.g., random, alternating, or blocky) of the monomer units. mdpi.com The chemical shift of a carbon atom is sensitive to its neighboring units, leading to the splitting of peaks that can be assigned to different monomer sequences (triads, pentads). ismar.orgmdpi.com For instance, the carbonyl carbon of the hexanedioic acid unit will have slightly different chemical shifts depending on whether it is bonded to an ethylene oxide unit or a propylene oxide unit. This detailed analysis helps to build a comprehensive picture of the chain architecture. mdpi.com

Interactive Table: Representative ¹H NMR Chemical Shifts for Copolymer Units

| Chemical Shift (ppm) | Proton Environment | Monomer Unit |

| ~3.6 | -O-CH₂ -CH₂ -O- | oxirane |

| ~2.3 | -O-C(=O)-CH₂ - | Hexanedioic acid |

| ~1.6 | -CH₂-CH₂ -CH₂- | Hexanedioic acid |

| ~1.1-1.2 | -CH(CH₃ )- | 2-methyloxirane |

Chromatographic Techniques for Molecular Weight Distribution and Purity Assessment

Chromatographic techniques are essential for assessing the molecular weight characteristics and purity of the synthesized copolymer, which are critical determinants of its physical and mechanical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. shimadzu.comlcms.cz The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. sepscience.com

From the GPC chromatogram, several important parameters are calculated:

Number-Average Molar Mass (Mn): The total weight of the polymer sample divided by the total number of moles of polymer chains.

Weight-Average Molar Mass (Mw): An average that gives more weight to heavier polymer chains.

Polydispersity Index (Đ or PDI): The ratio of Mw to Mn (Đ = Mw/Mn). simply.science This value indicates the breadth of the molecular weight distribution. wikipedia.orgchromatographyonline.com A value of 1.0 signifies a perfectly uniform (monodisperse) sample, while higher values indicate a broader distribution of chain lengths. quora.com For copolymers synthesized by step-growth or ring-opening polymerization, PDI values are typically in the range of 1.5 to 2.5. wikipedia.org

Interactive Table: Example GPC Data for a Polyester-Polyether Copolymer

| Parameter | Symbol | Value | Description |

| Number-Average Molar Mass | Mn | 4,500 g/mol | Statistical average molecular weight by number of molecules. |

| Weight-Average Molar Mass | Mw | 8,100 g/mol | Statistical average molecular weight by weight of molecules. |

| Polydispersity Index | Đ (PDI) | 1.8 | Measure of the broadness of the molecular weight distribution. |

For complex copolymers with distributions in both molecular weight and chemical composition, one-dimensional GPC may be insufficient. Two-dimensional (2D) liquid chromatography provides a much more detailed characterization. chromatographyonline.comchromatographyonline.com A common and powerful combination for copolymers is Liquid Chromatography under Critical Conditions (LCCC) coupled with SEC. chemistryworld.com

In this setup:

First Dimension (LCCC): The copolymer is first separated based on its chemical composition. At the "critical point" of one of the comonomer blocks, the separation becomes independent of that block's molecular weight, allowing for separation based on the other components. This can effectively separate polymer chains based on their hexanedioic acid to oxirane/2-methyloxirane ratio.

Second Dimension (SEC): Fractions from the LCCC are automatically and sequentially injected into a GPC/SEC system, which then separates them based on their molecular size. nih.gov

The result is a 2D contour plot that maps chemical composition distribution against molecular weight distribution, revealing complex microstructural details such as how the composition might vary across different chain lengths. nih.gov

Mass Spectrometry for End-Group Analysis and Oligomer Characterization

Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is a high-resolution technique ideal for the detailed structural analysis of polymers, especially for lower molecular weight oligomers and for identifying the terminal groups of polymer chains. mtoz-biolabs.comnih.gov

MALDI-TOF MS provides an absolute measurement of the mass of individual polymer chains with high accuracy. lcms.cz The resulting spectrum shows a series of peaks, where each peak corresponds to a specific oligomer chain, differing from its neighbors by the mass of a single repeating monomer unit.

This technique is invaluable for:

End-Group Analysis: The precise mass of an oligomer chain is the sum of its constituent monomers plus the initiator and terminator fragments (the end-groups). By analyzing the exact mass values, it is possible to identify the chemical nature of these end-groups (e.g., hydroxyl -OH, carboxyl -COOH), which provides crucial information about the polymerization mechanism. nih.govresearchgate.netresearchgate.net

Oligomer Characterization: The distribution and mass of the oligomeric species can be precisely determined, confirming the mass of the repeating units and identifying any side products or unexpected structures. nih.gov

Copolymer Confirmation: In a copolymer, multiple series of peaks may be observed, corresponding to chains with different numbers of each type of monomer, allowing for direct confirmation of the copolymer's composition at the molecular level. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for determining the molar mass distribution and end-group structures of polymers. free.frweebly.com For a terpolymer of hexanedioic acid (adipic acid, Ad), 2-methyloxirane (propylene oxide, PO), and oxirane (ethylene oxide, EO), MALDI-TOF-MS analysis reveals a highly complex spectrum due to the statistical incorporation of the different monomer units.

The resulting mass spectrum typically displays multiple overlapping distributions of peaks. Each peak corresponds to an individual oligomer chain cationized by an alkali metal ion (e.g., Na⁺ or K⁺). The mass of each oligomer can be represented by a general formula that accounts for the number of each monomer unit (n, m, p) and the masses of the end groups (M_end_groups):

Mass = n * M_Ad + m * M_PO + p * M_EO + M_end_groups + M_cation

Due to the similar mass of the repeating units containing ethylene oxide versus propylene oxide (a difference of only 14 Da), high-resolution instrumentation is crucial to distinguish between different compositions. arxiv.org The analysis can become challenging due to the large number of possible isobaric components, where different combinations of monomer units result in nearly identical masses. arxiv.org

Experimental conditions must be carefully optimized to achieve reliable and reproducible results. The choice of matrix (e.g., trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile, DCTB), cationizing agent, solvent, and laser intensity can significantly influence the ionization efficiency and the resulting mass spectrum. frontiersin.orgresearchgate.net

Table 1: Expected Oligomer Series in MALDI-TOF-MS of Adipic Acid/PO/EO Copolymer This table is illustrative and shows hypothetical masses for oligomers with varying compositions, assuming hydroxyl and carboxylic acid end groups and sodiation.

| No. of Adipic Acid Units (n) | No. of Propylene Oxide Units (m) | No. of Ethylene Oxide Units (p) | Calculated Mass (Da) [M+Na]⁺ |

| 5 | 5 | 5 | ~1489 |

| 5 | 6 | 4 | ~1503 |

| 5 | 4 | 6 | ~1475 |

| 6 | 5 | 5 | ~1635 |

| 6 | 6 | 4 | ~1649 |

| 6 | 4 | 6 | ~1621 |

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Detailed Sequence Information

For a polyesteramide, fragmentation pathways are influenced by the different end groups but often follow predictable patterns, such as β-hydrogen-transfer rearrangements. mdpi.com In the case of the adipic acid/PO/EO copolymer, the primary fragmentation would occur at the ester linkages within the polyester (B1180765) backbone. The fragmentation pattern can help distinguish between random and block-like structures. For instance, the analysis of related biodegradable polyesters like poly(ethylene adipate) has shown that ESI-MS/MS can effectively elucidate structural details. mdpi.com

The fragmentation of a selected precursor ion would produce a series of product ions. By analyzing the mass differences between these fragment peaks, it is possible to reconstruct the sequence of adipic acid, propylene oxide, and ethylene oxide units adjacent to the point of cleavage. nih.gov

Table 2: Primary Fragmentation Pathways in ESI-MS/MS This table outlines the expected bond cleavages for sequence analysis.

| Bond Type | Cleavage Location | Expected Result |

| Ester Linkage (Acyl-Oxygen) | R-C(=O)- | -O-R' |

| Ether Linkage (in polyether segments) | R-O- | -CH₂- |

| C-C Backbone (Sebacate moiety) | –CH₂– | -CH₂– |

Thermal Analysis Techniques for Investigating Phase Transitions and Thermal Stability Profiles

Thermal analysis techniques are essential for characterizing the macroscopic properties of the copolymer, including its behavior over a range of temperatures. These methods provide critical data on glass transition, melting, crystallization, and thermal degradation, which are vital for determining potential applications.

Differential Scanning Calorimetry (DSC) for Glass Transition and Crystalline Melting Behavior

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the copolymer.

The thermal properties of the adipic acid/PO/EO terpolymer are highly dependent on the ratio of the propylene oxide and ethylene oxide components. The homopolymer poly(ethylene adipate) (PEA) is semi-crystalline with a Tg of approximately -50 °C and a Tm around 55 °C. wikipedia.orgscipoly.com The homopolymer poly(propylene adipate) (PPAd) exhibits a lower Tg of -57 °C and a lower Tm of 29 °C. mdpi.com

Table 3: Comparative Thermal Properties of Adipate (B1204190) Polyesters Data is sourced from literature for analogous polymers to predict the behavior of the terpolymer.

| Polymer | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Crystallinity |

| Poly(ethylene adipate) (PEA) wikipedia.orgscipoly.com | -50 °C | 55 °C | Semi-crystalline |

| Poly(propylene adipate) (PPAd) mdpi.com | -57 °C | 29 °C | Semi-crystalline |

| Adipic Acid/PO/EO Terpolymer (Expected) | -57 °C to -50 °C | < 55 °C (or absent) | Low to Amorphous |

Thermogravimetric Analysis (TGA) for Characterizing Thermal Degradation Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). It provides crucial information about the thermal stability of the polymer and its degradation profile.

The thermal degradation of the adipic acid/PO/EO copolymer is a complex process. Polyesters generally degrade through chain scission at the ester linkages. Studies on related polyesters show that degradation can occur in one or multiple steps, depending on the polymer structure and the surrounding atmosphere. sciepub.comnejibkasmi.com For instance, a branched polyester based on ethylene glycol and adipic acid shows a two-stage degradation process starting at approximately 163 °C. sciepub.com

Furthermore, in copolymers containing both ethylene oxide and propylene oxide units, the PPO segments are known to be less resistant to thermal oxidation than the PEO segments. researchgate.net Therefore, under an oxidative (air) atmosphere, the degradation of the terpolymer may be initiated in the propylene adipate portions of the chains at a lower temperature. The degradation under an inert (nitrogen) atmosphere is expected to occur at higher temperatures. The TGA curve provides the onset temperature of decomposition (To) and the temperature of maximum degradation rate (Tp), which are key indicators of thermal stability. nejibkasmi.com

Table 4: Representative Thermal Degradation Data from TGA This table presents hypothetical yet representative data based on the analysis of similar polyesters.

| Atmosphere | Onset of Degradation (To) | Temp. of Max. Degradation Rate (Tp) | Key Observations |

| Inert (Nitrogen) | ~350 - 370 °C | ~380 - 400 °C | Typically a single-step degradation process corresponding to polyester chain scission. nejibkasmi.com |

| Oxidative (Air) | ~330 - 360 °C | Two distinct peaks may appear. | Lower onset temperature. Potential two-step degradation, with initial degradation of PPO segments followed by PEO segments and char oxidation. nejibkasmi.comresearchgate.net |

Investigation of Structure Performance Relationships in Hexanedioic Acid; 2 Methyloxirane; Oxirane Copolymers

Correlation of Monomer Ratios and Sequence Distribution with Macroscopic Performance Attributes

Influence of Polyester (B1180765)/Polyether Segment Lengths and Distribution on Mechanical Response

The mechanical properties of these copolymers, such as tensile strength, elastic modulus, and elongation at break, are highly dependent on the length and distribution of the polyester and polyether segments. The polyester segments, being more rigid, typically act as hard segments, while the flexible polyether chains function as soft segments.

Longer polyester segments can lead to a more pronounced crystalline or hard domain, resulting in a material with higher tensile strength and modulus. Conversely, longer and more dominant polyether segments contribute to increased flexibility and elongation at break, imparting elastomeric properties to the copolymer. The distribution of these segments is also critical; a more random distribution can lead to a more homogeneous material with averaged properties, whereas a blocky distribution can result in distinct microphase separation and a more pronounced thermoplastic elastomer character.

For instance, in related aliphatic polyesters like poly(ethylene adipate), tensile modulus has been reported to be around 312.8 MPa and tensile strength at 13.2 MPa, with an elongation at break of 362.1% wikipedia.org. The introduction of flexible polyether segments is expected to modulate these values significantly.

Table 1: Illustrative Mechanical Properties of Adipic Acid-Based Copolyesters

| Copolymer Composition (Molar Ratio) | Tensile Strength (MPa) | Elongation at Break (%) |

| High Hexanedioic Acid Content | 25 - 35 | 200 - 400 |

| Balanced Monomer Ratio | 15 - 25 | 400 - 600 |

| High Oxirane/2-Methyloxirane Content | 5 - 15 | 600 - 800 |

Impact of Branching and Crosslinking Density on Resultant Material Behavior

The introduction of branching into the copolymer backbone can dramatically alter its mechanical and rheological properties. Branching can be introduced, for example, by including a triol in the polymerization, such as in the case of "Hexanedioic acid, polymer with 2-methyloxirane polymer with oxirane ether with 1,2,3-propanetriol (3:1)" epa.gov.

Long-chain branching generally leads to a more pronounced non-Newtonian behavior in the melt, which can be beneficial for processing operations like film blowing unipa.it. It can also increase melt strength. However, excessive branching can lead to a decrease in crystallinity and, consequently, a reduction in stiffness and tensile strength, while potentially increasing the elongation at break unipa.it.

Crosslinking, which can be induced through various chemical methods, creates a network structure that transforms the thermoplastic copolymer into a thermoset elastomer. The crosslinking density is a critical parameter; a low density may improve elastic recovery and creep resistance, while a high density will result in a harder, more brittle material with limited elongation.

Hydrophobicity/Hydrophilicity Modulation through Monomer Composition and its Consequences

The balance between hydrophobicity and hydrophilicity in these copolymers is primarily controlled by the ratio of the more hydrophobic poly(propylene oxide) segments to the more hydrophilic poly(ethylene oxide) segments. Hexanedioic acid itself contributes a degree of hydrophobicity.

An increase in the ethylene (B1197577) oxide content leads to a more hydrophilic copolymer, enhancing its water absorption and potentially its biodegradability. The micellization behavior of PEO-PPO block copolymers in aqueous solutions is a well-studied phenomenon, where the hydrophobic PPO block drives the formation of micelles, and this behavior is influenced by the PPO content and molecular weight instras.com. This principle can be extended to the terpolymer system, where a higher propylene (B89431) oxide to ethylene oxide ratio will result in a more hydrophobic material.

The hydrophilic-lipophilic balance (HLB) is a critical factor for applications such as emulsifiers or drug delivery systems. By carefully tuning the monomer composition, the HLB of the copolymer can be precisely controlled. This modulation of hydrophilicity also has significant consequences for the material's degradation profile, as increased water accessibility can accelerate hydrolytic degradation pathways.

Rheological Behavior as a Function of Molecular Architecture

The flow behavior of these copolymers in the molten state is a complex function of their molecular architecture, including molecular weight, molecular weight distribution, and the presence of branching. Generally, these materials exhibit non-Newtonian, shear-thinning behavior, where viscosity decreases with increasing shear rate unipa.itmdpi.com.

The presence of long-chain branching can significantly increase the melt viscosity at low shear rates and enhance the shear-thinning behavior unipa.itmdpi.com. This is advantageous in many processing techniques as it allows for easier flow at high processing speeds while maintaining shape stability at rest. The activation energy of flow, which indicates the temperature sensitivity of viscosity, can also be influenced by the copolymer composition and architecture mdpi.com.

Table 2: Expected Rheological Properties as a Function of Molecular Architecture

| Molecular Architecture | Zero-Shear Viscosity | Shear Thinning Behavior | Melt Strength |

| Linear, Low Molecular Weight | Low | Low | Low |

| Linear, High Molecular Weight | High | Moderate | Moderate |

| Branched | High | High | High |

Note: This table presents expected trends based on general polymer rheology principles.

Crystalline and Amorphous Domain Contributions to Overall Material Performance

The performance of these semicrystalline copolymers is a composite of the properties of their crystalline and amorphous domains. The polyester segments derived from hexanedioic acid can crystallize, forming hard, rigid domains that contribute to the material's strength, stiffness, and thermal stability. The polyether segments, particularly at room temperature, are typically amorphous and rubbery, providing flexibility and toughness.

The melting temperature (Tm) of the crystalline domains and the glass transition temperature (Tg) of the amorphous domains are critical thermal properties. The Tm is associated with the hard polyester segments, while the Tg is primarily influenced by the soft polyether segments. The presence of two distinct thermal transitions is indicative of a microphase-separated morphology, which is characteristic of thermoplastic elastomers.

Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are key techniques used to characterize the crystalline and amorphous domains. DSC can determine the Tm, Tg, and the degree of crystallinity, while XRD provides information about the crystal structure and the size of the crystalline domains.

Theoretical and Computational Modeling of Hexanedioic Acid Derived Copolymers

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Simulations can reveal the flexibility of the polymer backbone, which is a key determinant of its mechanical properties. For instance, the presence of the methyl group in the 2-methyloxirane unit can introduce steric hindrance, affecting the rotational freedom around the polymer backbone and influencing properties like the glass transition temperature. mdpi.com By analyzing the radial distribution functions and interaction energies between different polymer chains and between polymer chains and other molecules (e.g., water, for biodegradation studies), a detailed picture of the intermolecular forces can be obtained. These forces, including van der Waals interactions and hydrogen bonding, govern the cohesive energy density of the material, which in turn correlates with its mechanical strength and solubility. cardiff.ac.uk

Table 1: Representative Parameters from Molecular Dynamics Simulations of Aliphatic Copolyesters

| Parameter | Description | Significance for Hexanedioic Acid-Derived Copolymers |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of a polymer chain. | Indicates the degree of chain coiling or extension, which is influenced by monomer sequence and solvent interactions. |

| End-to-End Distance | The distance between the two ends of a polymer chain. | Provides information about the chain conformation and flexibility. |

| Cohesive Energy Density (CED) | The energy required to separate molecules from each other, reflecting the strength of intermolecular forces. | Correlates with mechanical properties such as tensile strength and modulus, as well as solubility. |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Reveals the local packing and organization of polymer chains and the nature of intermolecular interactions. |

This table is illustrative and the values would be specific to the exact copolymer composition and simulation conditions.

Quantum Chemical Calculations for Reaction Mechanisms and Energetics of Polymerization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in unraveling the intricate details of polymerization reactions at the electronic level. researchgate.netresearchgate.net For the synthesis of copolymers from hexanedioic acid, 2-methyloxirane, and oxirane, these calculations can elucidate the reaction mechanisms and energetics of the esterification and ring-opening polymerization processes.

DFT studies can map out the potential energy surface for the reaction between the carboxylic acid groups of hexanedioic acid and the oxirane rings of 2-methyloxirane and oxirane. This allows for the identification of transition states and the calculation of activation energy barriers for each step of the polymerization. researchgate.net Such information is crucial for understanding the reaction kinetics and selectivity. For instance, DFT can predict whether the ring-opening of the oxiranes is favored at the more or less substituted carbon atom, which influences the regiochemistry of the resulting polymer. researchgate.net Furthermore, the relative reactivity of 2-methyloxirane and oxirane towards hexanedioic acid can be computationally assessed, providing insights into the monomer incorporation and the resulting copolymer sequence.

Table 2: Key Energetic Parameters from Quantum Chemical Calculations of Polymerization Reactions

| Parameter | Description | Relevance to Hexanedioic Acid-Derived Copolymerization |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determines the rate of the polymerization reaction. Lower activation energies indicate faster reactions. |

| Reaction Enthalpy (ΔH) | The change in heat content during a reaction. | Indicates whether the polymerization is exothermic or endothermic, which is important for process control. |

| Gibbs Free Energy of Reaction (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Determines the spontaneity of the polymerization reaction. A negative ΔG indicates a spontaneous process. |

| Transition State Geometry | The atomic arrangement at the highest point on the reaction pathway. | Provides a detailed understanding of the bond-breaking and bond-forming processes during polymerization. |

This table presents conceptual data. Actual values would be obtained from specific DFT calculations on the reacting system.

Predictive Models for Polymerization Kinetics and Product Distributions

Predictive models for polymerization kinetics are essential for optimizing reaction conditions and controlling the properties of the final copolymer. These models can range from deterministic approaches based on reaction mechanisms to data-driven machine learning models. mdpi.com For the terpolymerization of hexanedioic acid, 2-methyloxirane, and oxirane, kinetic models can predict how factors such as monomer concentration, temperature, and catalyst type affect the rate of polymerization and the distribution of monomer units in the final product.

Mechanistic models often involve a set of differential equations that describe the concentration changes of reactants, intermediates, and products over time. By solving these equations, it is possible to simulate the polymerization process and predict key parameters like the average molecular weight and the polydispersity index. researchgate.net These models can also account for the different reactivities of 2-methyloxirane and oxirane, allowing for the prediction of the copolymer's microstructure (e.g., random, alternating, or blocky).

Structure-Property Prediction via Computational Approaches to Guide Materials Design

A primary goal of computational modeling is to establish quantitative structure-property relationships (QSPR) that can guide the design of new materials with desired characteristics. mines.edu By correlating molecular descriptors with macroscopic properties, these models can predict the performance of a hypothetical copolymer before it is synthesized, saving significant time and resources.

For copolymers of hexanedioic acid, 2-methyloxirane, and oxirane, computational approaches can be used to predict a wide range of properties, including mechanical, thermal, and biodegradable characteristics. researchgate.netnih.govmdpi.com For example, machine learning models can be trained on datasets of known polyesters to predict properties like tensile strength, Young's modulus, glass transition temperature, and melting point based on the copolymer's composition and monomer sequence. researchgate.net These models can identify the key structural features that control a specific property, providing valuable insights for materials design.

Table 3: Examples of Properties Predicted by Computational Models for Aliphatic Copolyesters

| Property | Computational Method | Input Descriptors | Predicted Output |

| Glass Transition Temperature (Tg) | QSPR, Machine Learning | Monomer composition, molecular weight, chain flexibility parameters | Tg value in °C or K |

| Tensile Strength | Molecular Dynamics, QSPR | Cohesive energy density, chain entanglement, crystallinity | Stress at break in MPa |

| Young's Modulus | Molecular Dynamics, QSPR | Intermolecular interaction energies, chain stiffness | Modulus of elasticity in GPa |

| Biodegradation Rate | Molecular Dynamics, QSPR | Water accessibility to ester bonds, chain mobility | Relative rate of hydrolysis |

This is a representative table; the specific methods and descriptors can vary.

In Silico Design and Optimization of Novel Copolymer Structures

The ultimate application of theoretical and computational modeling is the in silico design and optimization of novel copolymer structures with precisely tailored properties. mines.edumpie.de This involves a feedback loop where computational predictions guide experimental synthesis and characterization, which in turn refines the computational models.

For the hexanedioic acid, 2-methyloxirane, and oxirane system, an in silico approach would start by defining a target property profile, for example, a specific combination of flexibility, strength, and biodegradation rate for a biomedical application. rsc.orgspecificpolymers.com Computational tools can then be used to virtually screen a vast library of potential copolymer compositions and architectures. Optimization algorithms can be employed to search this virtual space for the copolymer that best meets the desired criteria. This computational pre-screening can significantly narrow down the number of experiments that need to be performed, making the materials discovery process more efficient and cost-effective. The insights gained from these simulations, such as the ideal ratio of 2-methyloxirane to oxirane to achieve a target glass transition temperature, can directly inform the synthetic strategy. mdpi.com

Mechanisms and Kinetics of Degradation

Hydrolytic Degradation Pathways

Hydrolytic degradation involves the reaction of the polymer with water, leading to the cleavage of susceptible chemical bonds within the polymer backbone. In this poly(ester-ether), the ester linkages are the primary sites for hydrolytic attack.

The presence of ester linkages, derived from the hexanedioic acid (adipic acid) monomer, is the principal factor governing the hydrolytic instability of the copolymer. acs.org These bonds are susceptible to cleavage through reaction with water, a process that can be catalyzed by both acids and bases. acs.orgmdpi.com Under neutral conditions, the hydrolysis of aliphatic polyesters is a slower process, but it is significantly accelerated in either acidic or alkaline environments. mdpi.comnih.gov

The mechanism of ester hydrolysis involves a nucleophilic attack on the carbonyl carbon of the ester group by a water molecule. This process is autocatalytic, as the cleavage of an ester bond generates a carboxylic acid end-group, which in turn can catalyze the hydrolysis of other ester linkages within the polymer chain, further accelerating the degradation process. dtic.mil The degradation of poly(butylene adipate-co-terephthalate) (PBAT), a related polyester (B1180765), has been shown to be significantly faster under alkaline conditions (pH=12) compared to neutral (pH=7) or acidic (pH=2) environments. mdpi.comnih.gov

The kinetics of hydrolytic degradation are strongly dependent on environmental factors such as pH, temperature, and the ionic strength of the surrounding medium.

pH Effects: The rate of ester hydrolysis is at its minimum in the neutral pH range (around 7) and increases significantly under both acidic and alkaline conditions. acs.org For instance, studies on similar polyesters have demonstrated a dramatic increase in weight loss as the pH shifts from neutral to alkaline. mdpi.com This is because under alkaline conditions, the hydroxide (B78521) ion (OH-), a potent nucleophile, directly attacks the ester's carbonyl carbon, leading to rapid cleavage. mdpi.com Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by water. acs.org

Temperature Effects: Temperature has a profound effect on the rate of hydrolysis, which generally follows the Arrhenius equation. An increase in temperature provides the necessary activation energy for the hydrolytic reaction to occur at a faster rate. Kinetic studies on polyester-based polyurethanes have reported activation energies for hydrolysis in the range of 68-83 kJ/mol. dtic.milifremer.fr For poly(ethylene terephthalate) (PET), an activation energy of approximately 61.2 kJ/mol has been reported for alkaline hydrolysis. grist.org These values indicate a significant increase in the degradation rate with rising temperature.

Ionic Strength Effects: The ionic strength of the aqueous environment can also influence the kinetics of hydrolysis. While detailed studies on this specific copolymer are limited, research on the alkaline hydrolysis of polyesters in the presence of ionic liquids has shown a catalytic effect. psu.edu The adsorption of ions onto the polymer surface can alter the local environment and facilitate the hydrolytic reaction. The nature and concentration of the ions, as well as the length of their alkyl chains, can impact the extent of this catalytic action. psu.edu

| Polymer System | Condition | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|

| Polyester-based Polyurethane | Hydrolysis | 68 - 83 | dtic.milifremer.fr |

| Poly(ethylene terephthalate) (PET) | Alkaline Hydrolysis | 61.2 | grist.org |

| Polyether Urethane (PEU) | Urethane Linkage Hydrolysis | ~90 | researchgate.netacs.org |

Thermal Degradation Processes and Resulting By-Products

Thermal degradation occurs when the polymer is subjected to high temperatures, leading to the cleavage of covalent bonds and the formation of lower molecular weight volatile products and a solid residue. The degradation pathway is highly dependent on the atmosphere (inert or oxidative).

Under inert (pyrolytic) conditions, the thermal degradation of the polyester segments, derived from adipic acid, primarily occurs through a random scission of the ester linkages. dtic.mil This process often involves a non-radical, concerted mechanism via a six-membered cyclic transition state, leading to the formation of a carboxyl end-group and a vinyl ester end-group. dtic.mil These initial products can undergo further secondary reactions. The carboxylic acid groups can decarboxylate to produce carbon dioxide, while other reactions can lead to the formation of cyclic ketones like cyclopentanone. dtic.mil

The polyether segments also undergo thermal cleavage. For polyethers, fragmentation typically involves the homolytic cleavage of the C-O bonds in the backbone, which is a radical-driven process. mdpi.com Studies on PEO-PPO-PEO block copolymers have shown that the PPO block is generally less thermally stable than the PEO block. acs.org The presence of the methyl side group in the PPO units can influence the fragmentation pathway.

In poly(ester-ether)s, a dual-stage decomposition can sometimes be observed, where the ether bonds and ester bonds may rupture at different temperature ranges. nih.gov

The thermal stability of the copolymer is significantly different in an inert atmosphere (e.g., nitrogen) compared to an oxidative atmosphere (e.g., air).

Inert Atmosphere (Pyrolysis): In the absence of oxygen, the degradation is driven solely by heat. Thermogravimetric analysis (TGA) of similar aliphatic polyesters, such as poly(alkylene adipate)s, shows that decomposition typically begins around 275°C. dtic.mil TGA studies on poly(ethylene adipate) (PEAd) and poly(propylene adipate) (PPAd) have shown that they have lower thermal stability compared to poly(butylene adipate) (PBAd). researchgate.net The activation energies for the main decomposition of PEAd and PPAd were found to be 153 kJ/mol and 157 kJ/mol, respectively. researchgate.net

Oxidative Atmosphere: In the presence of oxygen, thermal degradation occurs at lower temperatures and proceeds via a more complex radical mechanism. rsc.org The process is initiated by the formation of radicals on the polymer chain, which then react with oxygen to form peroxy radicals. These peroxy radicals can abstract hydrogen atoms from other polymer chains, propagating a chain reaction of oxidative degradation. This leads to the formation of a wider variety of volatile by-products, including aldehydes, ketones, and carboxylic acids, in addition to CO2 and water. The presence of ether linkages, particularly in PPO segments, can be susceptible to oxidative attack. researchgate.net The thermal stability of polymers is generally lower in air compared to a nitrogen atmosphere. mdpi.com

Oxidative Degradation Mechanisms and Prevention Strategies

Oxidative degradation is a significant factor affecting the service life and properties of polyesters like the copolymer of hexanedioic acid, 2-methyloxirane, and oxirane. This process involves chemical reactions initiated by oxygen, often accelerated by heat, light (photodegradation), and mechanical stress. basf.comsafic-alcan.com The degradation typically proceeds via a free-radical chain reaction mechanism, which can be broken down into three primary stages: initiation, propagation, and termination.

Initiation: The process begins with the formation of free radicals (R•) on the polymer chain. This can be triggered by energy inputs such as heat or UV radiation, which cause the homolytic scission of covalent bonds.

Propagation: The polymer radical (R•) reacts with molecular oxygen (O₂) to form a highly reactive peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical (R•). This new radical continues the chain reaction, leading to a cascade of degradation events. The decomposition of hydroperoxides into new radicals (e.g., RO• and •OH) further accelerates the degradation process.

Termination: The chain reaction ceases when radicals combine to form stable, non-radical products.

This auto-oxidation cycle leads to irreversible changes in the polymer's structure, such as chain scission (reducing molecular weight and strength) or cross-linking (increasing brittleness). mdpi.com The consequences are often observed as discoloration, loss of gloss, surface cracking, and a significant decline in mechanical properties like tensile strength and flexibility. safic-alcan.com

To counteract these effects, various prevention strategies are employed, primarily involving the incorporation of antioxidants into the polymer matrix. basf.com Antioxidants interrupt the degradation process and can be categorized into two main types:

Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols that function by donating a hydrogen atom to the peroxy radicals (ROO•), thereby neutralizing them and terminating the propagation cycle. basf.commdpi.com The resulting antioxidant radical is stable and does not initiate further degradation. mdpi.com

Secondary Antioxidants (Hydroperoxide Decomposers): This group, which includes phosphites and thioesters, works by breaking down hydroperoxides (ROOH) into non-radical, stable products. basf.com By eliminating these unstable compounds, they prevent the formation of new radicals that would otherwise continue the degradation cycle. Phosphites are particularly effective during high-temperature processing stages. basf.com

The combination of primary and secondary antioxidants often provides a synergistic effect, offering comprehensive protection throughout the polymer's lifecycle. basf.com Other stabilization methods include structural modification of the polymer and end-capping to terminate molecular chains. safic-alcan.com

Table 1: Key Antioxidant Types for Polyester Stabilization

| Antioxidant Type | Mechanism of Action | Common Chemical Classes | Primary Function |

| Primary | Chain-terminating; donates hydrogen to free radicals | Sterically Hindered Phenols, Aromatic Amines | Long-term thermal stability, prevents radical propagation |

| Secondary | Decomposes hydroperoxides into stable products | Phosphites, Thioesters | Processing stability, prevents initiation of new radical chains |

| Multifunctional | Combines radical scavenging and other functions | Sterically hindered phenols with sulfur substituents or copper chelators | Broad-spectrum protection against oxidation and metal-catalyzed degradation |

Enzymatic and Microbial Biodegradation Potential

The polyester formed from hexanedioic acid, 2-methyloxirane, and oxirane, being an aliphatic polyester, possesses ester linkages that are susceptible to hydrolysis. This characteristic makes it a candidate for enzymatic and microbial biodegradation. nih.govresearchgate.net The process is primarily driven by extracellular enzymes secreted by microorganisms, which break down the complex polymer into smaller molecules that can be assimilated by the cells. mdpi.com

The general mechanism of biodegradation involves several steps:

Attachment: Microorganisms colonize the surface of the polymer material.

Enzyme Secretion: The microbes produce and secrete extracellular hydrolytic enzymes, such as lipases and cutinases. nih.govmdpi.com

Surface Hydrolysis: These enzymes catalyze the cleavage of the ester bonds in the polymer backbone, a process known as surface erosion. nih.govnih.gov This breaks the long polymer chains into shorter, water-soluble oligomers, dimers, and ultimately, monomers.

Assimilation: The resulting low-molecular-weight fragments are transported into the microbial cells and are metabolized through pathways like the tricarboxylic acid cycle, producing carbon dioxide, water, and biomass. nih.gov

The rate and extent of biodegradation are influenced by several factors related to both the polymer and the environment. Polymer properties such as crystallinity, molecular weight, and chemical structure are critical. nih.gov Amorphous regions of the polymer are generally more vulnerable to enzymatic attack than crystalline regions. nih.gov The presence of microorganisms capable of producing effective hydrolases is fundamental to the degradation process. mdpi.com

Assessment of Biodegradability in Diverse Environmental Contexts

The biodegradability of aliphatic polyesters is highly dependent on the specific environmental conditions, as these dictate the composition and activity of the local microbial communities. mdpi.com Assessments are typically conducted in environments rich in microbial life, such as soil and compost. nih.gov

Soil Burial: In soil environments, a diverse population of bacteria and fungi can contribute to polyester degradation. maxwellsci.com Studies have shown that the degradation rate can vary significantly depending on soil type, moisture content, temperature, and C/N ratio. maxwellsci.com For instance, some aliphatic polyesters show substantial weight loss (up to 90%) after several weeks in garden soil, with scanning electron microscopy revealing surface erosion and fungal growth. maxwellsci.com Fungal species, in particular, are often observed colonizing the surface of degrading polyesters. mdpi.com

Composting: Composting provides an ideal environment for biodegradation due to its elevated temperatures (thermophilic conditions), high moisture content, and abundant microbial population. researchgate.net Under these conditions, thermophilic bacteria and fungi, such as Aspergillus fumigatus and Thermomyces lanuginosus, are particularly effective at degrading polyesters. nih.gov Some polyesters, like polycaprolactone (B3415563) (PCL), can be completely degraded in a compost environment at 50°C within approximately 90 days. nih.gov

Marine Environments: The degradation of polyesters in marine environments is generally slower compared to soil or compost due to lower temperatures and different microbial consortia. asm.org However, studies have demonstrated that marine microbial communities, including bacteria like Alcanivorax and Pseudomonas, are capable of degrading aliphatic polyesters. asm.org These microorganisms can utilize the polymer as a sole carbon source for growth. asm.org Enzymes such as cutinases, which are known to degrade the waxy polyester on plant surfaces, are also effective against synthetic polyesters like poly(butylene succinate) (PBS) in aquatic systems. asm.org

Table 2: Environmental Factors Influencing Polyester Biodegradation

| Environmental Context | Key Microbial Players | Influential Factors | Typical Degradation Rate |

| Soil | Bacteria (Actinomadura, Streptomyces), Fungi (Fusarium) maxwellsci.comresearchgate.net | Temperature, Moisture, pH, C/N ratio, Soil type | Moderate to High |

| Compost | Thermophilic Bacteria (Laceyella), Fungi (Aspergillus, Thermomyces) nih.govresearchgate.net | High Temperature (45-60°C), High Moisture, Nutrient availability | High |

| Marine | Bacteria (Alcanivorax, Pseudomonas, Thalassobius) asm.org | Temperature, Salinity, Nutrient levels, Microbial community composition | Low to Moderate |

Chemical Recycling Strategies via Depolymerization for Circular Economy Initiatives

Chemical recycling through depolymerization presents a promising strategy for establishing a circular economy for polyesters. Unlike mechanical recycling, which can lead to a decrease in material properties, chemical recycling breaks the polymer down into its constituent monomers or other valuable chemical feedstocks. chinesechemsoc.orgnih.gov These recovered materials can then be re-polymerized to produce virgin-quality polymer, thus closing the material loop. chinesechemsoc.org For aliphatic polyesters, several solvolysis methods are effective for depolymerization. nih.gov

Hydrolysis: This process uses water, often at elevated temperatures (140–250°C) and pressures, to cleave the ester bonds of the polyester, yielding the parent dicarboxylic acid (hexanedioic acid) and diols. nih.govvot.pl The reaction can be catalyzed by acids or bases to increase the rate of depolymerization. nih.govvot.pl While effective, this method can be energy-intensive. nih.gov